Structural Distinctiveness: The (4→2)-abeo Rearrangement vs. Standard Clerodanes
The compound 935293-70-2 possesses a rare (4→2)-abeo-clerodane skeleton, a structural feature absent in the vast majority of clerodane diterpenes, including the widely studied analog 16-hydroxycleroda-3,13-dien-15,16-olide (HCD) [1]. This rearrangement, confirmed by extensive NMR and HRESIMS analysis in related isolates [1], results in a unique carbon framework. The presence of this specific scaffold is a primary driver for research interest, as it presents a distinct molecular shape for investigating structure-activity relationships (SAR) that is not represented by standard clerodanes [1].
| Evidence Dimension | Carbon Skeleton Framework |
|---|---|
| Target Compound Data | (4→2)-abeo-clerodane skeleton |
| Comparator Or Baseline | Standard clerodane skeleton (e.g., HCD) |
| Quantified Difference | Rearranged carbon-carbon bond connectivity (C-4 to C-2 migration) |
| Conditions | Structural elucidation via NMR and HRESIMS |
Why This Matters
This unique scaffold offers a different chemical space for target interaction, making the compound valuable for SAR studies where standard clerodanes have failed or produced insufficient selectivity.
- [1] Yu, Z. X., et al. (2023). New (4 → 2)-abeo-clerodane diterpenoids from the Polyalthia laui and their chemotaxonomic significance. Biochemical Systematics and Ecology. View Source
